
6-Nitroisatin
Description
Significance of Isatin Scaffolds in Contemporary Drug Discovery and Organic Synthesis
Isatin, or 1H-indole-2,3-dione, is a naturally occurring heterocyclic compound first identified in 1841. scielo.br This indole derivative, featuring a fused pyrrole and benzene ring system with keto groups at positions 2 and 3, has garnered significant attention in medicinal chemistry and organic synthesis. nmc.gov.in The versatile structure of isatin allows for a wide range of chemical modifications, making it a valuable scaffold for the development of novel therapeutic agents and a key building block in the synthesis of complex heterocyclic and carbocyclic compounds. semanticscholar.orgresearchgate.net
The isatin core is present in various natural products and has been incorporated into numerous synthetic molecules exhibiting a broad spectrum of pharmacological activities. mdpi.comnih.gov These activities include anticancer, antimicrobial, antiviral, antifungal, anticonvulsant, and anti-inflammatory properties. mdpi.comijpsr.com The therapeutic potential of isatin-based compounds is underscored by the existence of clinically approved drugs, such as sunitinib and toceranib phosphate, which feature the isatin pharmacophore and are used in cancer therapy. nmc.gov.in The ability to functionalize the isatin ring at various positions, including the nitrogen atom and the aromatic ring, allows for the fine-tuning of its biological and chemical properties. researchgate.netresearchgate.net This structural versatility has made isatin a privileged scaffold in the design and discovery of new drugs. encyclopedia.pub
Overview of 6-Nitroisatin as a Pivotal Heterocyclic Compound in Academic Investigations
Among the various substituted isatins, this compound has emerged as a particularly important derivative in academic and industrial research. The introduction of a nitro group at the 6-position of the isatin ring significantly influences its electronic properties and reactivity, making it a valuable precursor for the synthesis of a diverse array of other organic molecules. who.int The presence of the electron-withdrawing nitro group can enhance the biological activity of the resulting compounds. who.int
This compound serves as a key starting material for the synthesis of various heterocyclic systems. For instance, it has been used to prepare N-alkyl-6-nitroindoles, which are valuable platforms in medicinal chemistry. researchgate.net The chemical reactivity of the carbonyl groups and the aromatic ring of this compound allows for a multitude of transformations, leading to the generation of complex molecular architectures with potential therapeutic applications. jneonatalsurg.com Research has demonstrated that derivatives of this compound exhibit promising biological activities, including potential anticancer effects. ontosight.ai The strategic placement of the nitro group provides a handle for further chemical modifications, enabling the exploration of structure-activity relationships and the development of new bioactive compounds.
Interactive Data Table: Properties of this compound
Property | Value |
CAS Number | 3433-54-3 |
Molecular Formula | C8H4N2O4 |
Molecular Weight | 192.13 g/mol |
Appearance | Light yellow to brown crystalline powder |
Melting Point | 255 °C (decomposes) |
Properties
IUPAC Name |
6-nitro-1H-indole-2,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O4/c11-7-5-2-1-4(10(13)14)3-6(5)9-8(7)12/h1-3H,(H,9,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQMOARKYYKXWRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC(=O)C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80290063 | |
Record name | 6-Nitroisatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80290063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3433-54-3 | |
Record name | 6-Nitroisatin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66321 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Nitroisatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80290063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Advanced Chemical Transformations of 6-nitroisatin
Established Synthetic Routes to 6-Nitroisatin
The synthesis of this compound can be achieved through several strategic approaches, each offering distinct advantages in terms of regioselectivity and substrate scope.
Direct nitration of the isatin ring system is a common method for introducing a nitro group. However, the regioselectivity of this electrophilic aromatic substitution is highly dependent on the reaction conditions. The nitration of isatin itself, using a sulfonitric mixture, primarily yields 5-nitroisatin. scielo.brscielo.brjddtonline.info Precise temperature control is crucial to prevent the formation of multiple nitrated byproducts. scielo.brscielo.brjddtonline.info Achieving the 6-nitro substitution pattern via this direct approach on unsubstituted isatin is not the preferred method due to the directing effects of the carbonyl groups and the amide nitrogen, which favor substitution at the 5- and 7-positions.
A more regioselective route to this compound involves the nitration of appropriately substituted indole precursors. A notable example is the nitration of 3-indolealdehyde, which provides a synthetic pathway to this compound. researchgate.netacs.org This method leverages the directing effects of the substituents on the indole ring to achieve the desired nitration at the 6-position. The subsequent oxidation of the resulting 6-nitroindole derivative can then yield this compound. The choice of nitrating agent is critical; non-acidic reagents like benzoyl nitrate are often employed to avoid polymerization and side reactions that can occur under strongly acidic conditions. bhu.ac.in
The Fischer indole synthesis, a classic method for constructing the indole ring, can be adapted to produce nitroindoles, which are precursors to nitroisatins. wikipedia.orgbyjus.com This reaction involves the acid-catalyzed cyclization of a phenylhydrazone. wikipedia.orgbyjus.com To synthesize a 6-nitroindole derivative, one would start with a (4-nitrophenyl)hydrazine and a suitable ketone or aldehyde. The resulting (4-nitrophenyl)hydrazone is then subjected to cyclization conditions to form the 6-nitroindole core. tandfonline.com Subsequent oxidation would then lead to this compound. The choice of acid catalyst, which can be a Brønsted or Lewis acid, is important for the success of the cyclization. wikipedia.org
Several other regioselective strategies have been developed to overcome the challenges associated with the synthesis of specifically substituted isatins.
From o-Nitroarylmalonates: A method for the regioselective synthesis of 6-substituted isatins involves the use of o-nitroarylmalonates. This approach allows for the construction of 6-substituted-2-oxindoles, which can then be converted to the corresponding isatins. scielo.br This strategy is particularly effective for substrates with electron-withdrawing groups. scielo.br
Directed Ortho-Metalation (DoM) of N-Protected Anilines: Directed ortho-metalation is a powerful tool for regioselective functionalization of aromatic rings. In the context of isatin synthesis, N-protected anilines, such as N-pivaloyl or N-(t-butoxycarbonyl) anilines, can be lithiated at the ortho position. scielo.brscielo.br The resulting dianion can then react with diethyl oxalate, and subsequent deprotection and cyclization of the intermediate α-ketoester furnishes the isatin. scielo.brscielo.br By starting with a meta-substituted aniline where the substituent directs metalation, this method can provide regioselective access to 4- and 6-substituted isatins. scielo.br
From Halonitrobenzenes: An improved procedure for the regiospecific synthesis of electron-deficient 4- and 6-substituted isatins starts from halonitrobenzenes. This multi-step process offers good yields for a variety of substrates. capes.gov.br
A recently developed transition metal-free method allows for the regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds, forming two new C-C and C-N bonds. rsc.org
Modified Fischer Indole Synthesis for Nitroindole Derivatives
Derivatization Strategies and Reactivity Profiles of this compound
The C-3 carbonyl group of the isatin core is highly reactive towards nucleophiles, making it an ideal site for derivatization.
The condensation of this compound with primary amines or hydrazide derivatives is a straightforward method to synthesize a diverse range of N-substituted derivatives.
Schiff Bases: this compound readily reacts with primary amines, often in the presence of an acid catalyst like glacial acetic acid, to form Schiff bases (imines). dergipark.org.trderpharmachemica.combas.bg The reaction typically involves refluxing equimolar amounts of this compound and the respective amine in a suitable solvent such as ethanol. bas.bg This reaction leads to the formation of a C=N bond at the C-3 position of the isatin ring.
Thiosemicarbazones: Thiosemicarbazones are synthesized by reacting this compound with thiosemicarbazide or its N4-substituted derivatives. nih.gov The reaction is typically carried out by refluxing the reactants in an alcoholic solvent, often with a few drops of an acid catalyst. rasayanjournal.co.in This condensation reaction is a well-established method for producing a wide variety of isatin-β-thiosemicarbazones. nih.gov These derivatives have been a subject of significant interest due to their potential biological activities. researchgate.nettandfonline.com
The synthesis of these derivatives is often straightforward, and the products can be isolated in good yields. The table below summarizes some examples of Schiff bases and thiosemicarbazones derived from nitroisatins.
Derivative Type | Reactant | Product | Reference |
Schiff Base | 5-Nitroisatin and 2-aminoanthracene | 3-(Anthracen-2-ylimino)-5-nitroindolin-2-one | dergipark.org.tr |
Schiff Base | 5-Nitroisatin and ethyl glycinate | 5-Nitro-3-(Ethyl imino acetate)-2-oxo indole | derpharmachemica.com |
Schiff Base | 5-Nitroisatin and 2-methyl-4-nitroaniline | Schiff base of 5-nitroisatin and 2-methyl-4-nitroaniline | bas.bg |
Thiosemicarbazone | 5-Nitroisatin and 4-allyl-3-thiosemicarbazide | 1-(5′-Nitroisatin)-4-allyl-3-thiosemicarbazone | nih.gov |
Thiosemicarbazone | 5-Nitroisatin and various N4-substituted thiosemicarbazides | N4-Substituted 5-nitroisatin-3-thiosemicarbazones | researchgate.net |
Thiosemicarbazone | 5-Nitroisatin and 4-(4-methoxyphenyl)-3-thiosemicarbazide | (Z)-2-(5-nitro-2-oxoindolin-3-ylidene)-N-(4-methoxyphenyl)hydrazinecarbothioamide | nih.gov |
Cycloaddition Reactions to Form Spiro-Heterocyclic Systems
Cycloaddition reactions involving this compound are a powerful strategy for constructing complex spiro-heterocyclic systems. These reactions, particularly [3+2] cycloadditions, leverage the reactivity of the C3-carbonyl group of the isatin core.
A prominent example is the 1,3-dipolar cycloaddition of azomethine ylides to this compound. Azomethine ylides, often generated in situ from the reaction of an α-amino acid (like L-proline, L-thioproline, or sarcosine) and a carbonyl compound (in this case, this compound), react with dipolarophiles to form five-membered heterocyclic rings. nih.govrsc.orgacademie-sciences.frnih.govnih.gov For instance, the reaction of this compound with L-proline generates an azomethine ylide that can subsequently react with various dipolarophiles, such as chalcones or phenyl vinyl sulfone, to yield spiro-pyrrolidine and spiro-pyrrolizidine derivatives. nih.govsemanticscholar.org These reactions often proceed with high regio- and stereoselectivity. nih.govsemanticscholar.org
The reaction conditions for these cycloadditions can be varied. Thermal conditions in solvents like methanol are commonly employed. nih.govsemanticscholar.org The use of organocatalysts, such as cinchona alkaloid-derived thioureas, can facilitate enantioselective synthesis of spiro[4H-pyran-3,3′-oxindole] derivatives. nih.gov Furthermore, the choice of solvent and additives can influence the reaction's stereochemical outcome. nih.gov
The scope of dipolarophiles used in these reactions is broad and includes activated alkenes, alkynes, and heterodienophiles. This versatility allows for the synthesis of a diverse array of spiro-heterocyclic systems fused to the this compound core. For example, three-component reactions of this compound, an arylamine, and cyclopentane-1,3-dione can produce novel spiro[dihydropyridine-oxindole] derivatives. beilstein-journals.orgbeilstein-journals.org Similarly, cycloaddition with Schiff bases derived from this compound can lead to spiro-quinazoline-4-one, -thiazine-4-one, and -oxazine-4-one derivatives. uobaghdad.edu.iqresearchgate.net
Below is a table summarizing representative examples of cycloaddition reactions involving this compound:
Reactants | Dipolarophile | Product | Reference |
This compound, L-proline | Phenyl vinyl sulfone | Spirooxindole-pyrrolizidine | nih.gov |
This compound, L-thioproline | Phenyl vinyl sulfone | Spirooxindole-pyrrolothiazole | nih.gov |
This compound, Sarcosine | Chalcones | Spirooxindole-pyrrolidine | nih.gov |
This compound, Anilines | Cyclopentane-1,3-dione | Spiro[dihydropyridine-oxindole] | beilstein-journals.org |
This compound Schiff bases | Anthranilic acid | Spiro-quinazoline-4-one | uobaghdad.edu.iqresearchgate.net |
Reactions with Nitrogen Nucleophiles (e.g., Urea, Thiourea, Hydrazine Hydrate)
The electrophilic C3-carbonyl group of this compound is susceptible to attack by various nitrogen nucleophiles, leading to a range of condensation products. These reactions are fundamental in diversifying the chemical space around the this compound scaffold.
Urea and Thiourea: The reaction of this compound with urea or thiourea and its derivatives typically results in the formation of spiro-hydantoin or spiro-thiohydantoin structures. For instance, the condensation of this compound with thiourea can yield spiro[indoline-3,5'-thiohydantoin] derivatives. These reactions can sometimes lead to a mixture of regioisomers, namely spiro-thiohydantoins and spiro-pseudothiohydantoins. beilstein-journals.org The reaction conditions, such as the solvent and temperature, can influence the product distribution. The synthesis of spiroisatin thiourea derivatives can be achieved by reacting isatin isothiocyanate with various bisimines in ethanol. google.com
Hydrazine Hydrate: Hydrazine hydrate is a potent nucleophile and reducing agent. Its reaction with this compound can lead to several outcomes depending on the reaction conditions. A common reaction is the formation of the corresponding isatin-3-hydrazone. This hydrazone can serve as a versatile intermediate for further synthetic transformations. For example, it can be cyclized to form various heterocyclic systems. In some cases, under forcing conditions such as refluxing in hydrazine hydrate, the isatin ring can be reduced to the corresponding oxindole. wright.edu
The following table provides examples of reactions between this compound and nitrogen nucleophiles:
Nucleophile | Product Type | Reference |
Urea | Spiro-hydantoin | |
Thiourea | Spiro-thiohydantoin | beilstein-journals.orggoogle.com |
Phenylthiourea | Spiro-phenylthiohydantoin | derpharmachemica.com |
Hydrazine Hydrate | This compound-3-hydrazone | |
Hydrazine Hydrate (reducing conditions) | 6-Nitrooxindole | wright.edu |
Alkylation, Arylation, Acylation, Chemoselective Reduction, and Oxidation Reactions
The this compound scaffold offers multiple sites for functionalization through various chemical transformations, including modifications at the nitrogen atom and the nitro group.
Alkylation, Arylation, and Acylation: The nitrogen atom of the isatin ring can be readily functionalized. N-alkylation is commonly achieved by treating this compound with an alkyl halide in the presence of a base. scielo.brnih.govsemanticscholar.orgresearchgate.net A variety of bases and solvent systems have been employed, such as potassium carbonate in DMF or cesium carbonate with copper(I) carbonate for the labile 5-nitroisatin. nih.govsemanticscholar.org Microwave-assisted N-alkylation has also been reported as an efficient method. nih.govresearchgate.net N-arylation can be accomplished using reagents like triphenylbismuth diacetate with copper or aryl bromides with cupric oxide. scielo.br N-acylation is typically performed using acyl chlorides or anhydrides. scielo.br
Chemoselective Reduction: The presence of the nitro group offers a handle for selective reduction. The nitro group can be chemoselectively reduced to an amino group without affecting the carbonyl groups of the isatin ring. This transformation is crucial for accessing 6-aminoisatin derivatives, which are valuable building blocks for further diversification. Various reducing agents can be employed for this purpose, with the choice of reagent determining the selectivity.
Oxidation: The isatin ring itself is relatively stable to oxidation. However, the introduction of substituents can alter its reactivity. The oxidation of isatin derivatives can lead to the formation of isatoic anhydrides. For instance, the oxidation of isatins using urea-hydrogen peroxide complex under ultrasonic irradiation has been reported to yield isatoic anhydrides in high yields. researchgate.net
Formation of Dimeric Structures (e.g., Indirubin Analogues)
The condensation of this compound with indoxyl derivatives can lead to the formation of dimeric structures, specifically indirubin analogues. Indirubins are a class of bis-indole alkaloids with a characteristic red-violet color.
The synthesis of 6,6'-dinitroindirubin, an analogue of indirubin, can be achieved through the condensation of this compound with a suitable indoxyl derivative. This reaction typically involves the base-catalyzed condensation of the two components. The resulting indirubin analogue possesses two nitro groups, which can significantly modify its electronic and biological properties compared to the parent indirubin. These dinitro-indirubin derivatives can be further functionalized to explore their potential applications.
Mechanistic Insights into this compound Chemical Transformations
The chemical transformations of this compound are governed by the interplay of its functional groups, particularly the electrophilic C3-carbonyl, the acidic N-H proton, and the electron-withdrawing nitro group.
Cycloaddition Reactions: The mechanism of the [3+2] cycloaddition reaction to form spiro-heterocycles generally involves the initial formation of an azomethine ylide. nih.gov This ylide is a 1,3-dipole that is generated in situ from the condensation of this compound with an α-amino acid, which involves the decarboxylation of the amino acid. arkat-usa.org The azomethine ylide then undergoes a concerted or stepwise cycloaddition with a dipolarophile. The regioselectivity and stereoselectivity of the reaction are influenced by the electronic and steric properties of both the ylide and the dipolarophile. beilstein-journals.org For instance, in the reaction with α,β-unsaturated ketones, the regioselectivity can be controlled by additives like water or acids. beilstein-journals.org
Reactions with Nucleophiles: The reaction with nitrogen nucleophiles like urea, thiourea, and hydrazine hydrate proceeds via a nucleophilic addition-elimination mechanism at the C3-carbonyl group. derpharmachemica.com The nucleophile attacks the electrophilic carbon of the carbonyl group, forming a tetrahedral intermediate. This is followed by the elimination of a water molecule to form the final condensation product. derpharmachemica.com In the case of reactions with piperidine, it has been shown that the reaction can proceed through a nucleophilic attack at the C2-carbonyl followed by ring opening, especially with substituted isatins. researchgate.net The kinetics of the reaction of 5-nitroisatin with morpholine suggest a mechanism involving a fast nucleophilic attack to form a zwitterionic intermediate, followed by a slower deprotonation step. researchgate.net
Alkylation/Acylation: The N-alkylation and N-acylation reactions proceed through the formation of the isatin anion by deprotonation of the acidic N-H proton with a base. nih.gov This highly conjugated anion then acts as a nucleophile, attacking the electrophilic alkylating or acylating agent in a nucleophilic substitution reaction. wikipedia.orgstudfile.net
The understanding of these mechanistic pathways is crucial for predicting the outcome of reactions and for designing new synthetic strategies to access novel and complex molecules based on the this compound scaffold.
Advanced Spectroscopic and Structural Characterization of 6-nitroisatin and Its Derivatives
Other Relevant Analytical Techniques (e.g., Elemental Analysis)
Beyond the primary spectroscopic methods, a range of other analytical techniques are crucial for the comprehensive characterization of 6-nitroisatin and its derivatives. These methods provide fundamental information about the elemental composition, thermal stability, and precise three-dimensional structure of these compounds. While detailed published data for this compound itself in these specific areas are not abundant, the application of these techniques is standard for the broader isatin family. The following sections describe these methods using data from the closely related 5-nitroisatin and its derivatives as representative examples.
Elemental Analysis
Elemental analysis is a foundational technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. This analysis is critical for verifying the empirical formula of a newly synthesized derivative of this compound. The experimentally determined percentages are compared against the theoretically calculated values for the proposed chemical structure. A close correlation between the found and calculated values provides strong evidence for the compound's elemental composition and purity.
For instance, elemental analysis was performed on a series of Schiff base derivatives of 5-nitroisatin. bas.bg In one study, a Schiff base ligand was synthesized from 5-nitroisatin and 2-methyl-4-nitroaniline, followed by complexation with various metals. researchgate.net The elemental analysis data for the ligand and its Cobalt(II) complex confirmed their proposed structures. researchgate.net Similarly, various 5-nitroisatin thiosemicarbazone derivatives have been characterized, where the experimental C, H, and N values closely matched the calculated ones, confirming their successful synthesis. uobaghdad.edu.iq
Table 1: Elemental Analysis Data for a 5-Nitroisatin Schiff Base and its Co(II) Complex researchgate.net
Compound | Formula | Analysis | % C | % H | % N |
Schiff Base Ligand (L) | C₁₅H₁₀N₄O₅ | Calc. | 55.22 | 3.09 | 17.17 |
Found | 55.16 | 3.05 | 17.11 | ||
[Co(L)Cl₂] | [Co(C₁₅H₁₀N₄O₅)Cl₂] | Calc. | 39.49 | 2.21 | 12.28 |
Found | 39.41 | 2.18 | 12.21 |
Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are thermal analysis techniques that measure changes in a material's physical and chemical properties as a function of temperature. cetco.comlabmanager.com
Thermogravimetric Analysis (TGA) monitors the mass of a sample as it is heated, providing information on thermal stability, decomposition temperatures, and the presence of solvent molecules (e.g., water of hydration). cetco.com
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. It is used to determine melting points, glass transitions, and other phase changes. researchgate.net
For nitroisatin derivatives, TGA can reveal decomposition patterns, which is important for understanding the compound's stability. iucr.org For example, TGA studies on copper(II) complexes of 5-nitroisatin thiosemicarbazones showed that the anhydrous complexes were stable at room temperature and did not show decomposition peaks up to 150°C. uobaghdad.edu.iq
Table 2: Thermal Analysis Data for a Cu(II) Complex of a 5-Nitroisatin Derivative uobaghdad.edu.iq
Compound | Technique | Observation |
[Cu(L1)Cl] (where L1 is a 5-nitroisatin thiosemicarbazone) | TGA | No weight loss up to 150°C, indicating an anhydrous and stable complex. |
DSC | Endothermic/Exothermic peaks corresponding to decomposition stages. |
X-ray Crystallography
Similarly, the crystal structure of a 5-nitroisatin derivative, (3E)-5-nitro-3-(2-phenylhydrazinylidene)-1H-indol-2(3H)-one, was determined to be nearly planar. iucr.org This kind of detailed structural information is invaluable for understanding structure-activity relationships and for computational studies like molecular docking. iucr.orgresearchgate.net
Table 3: Crystallographic Data for 5-Nitroisatin iucr.org
Parameter | Value |
Formula | C₈H₄N₂O₄ |
Crystal System | Triclinic |
Space Group | P-1 |
Unit Cell Dimensions | a = 5.5595 (6) Åb = 12.0772 (13) Åc = 12.2795 (14) Åα = 87.322 (3)°β = 87.355 (3)°γ = 83.049 (3)° |
Volume | 816.85 (16) ų |
Z | 4 |
Structure-activity Relationship Sar and Quantitative Structure-activity Relationship Qsar Studies
Influence of Substituent Position and Electronic Effects on Biological Activity
The biological activity of 6-nitroisatin derivatives is significantly influenced by the position and electronic nature of substituents on the isatin core and any appended moieties. Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how modifications to a molecule's structure affect its biological activity. oncodesign-services.com For isatin-based compounds, substitutions at positions 5, 6, and 7 of the indole ring have been shown to greatly impact their antimicrobial activity, with position 5 being particularly favorable for enhancing biological activity. if-pan.krakow.pl The introduction of electron-withdrawing groups is a key strategy; for instance, nitration at the C5 position of isatin enhances anticancer activity. core.ac.uk
In the context of this compound derivatives, the electronic effects of substituents play a crucial role. For example, in a series of 5-nitroisatin-3-thiosemicarbazones, the antileishmanial potential was found to be primarily dependent on the electronic effects of the substituents attached to the N4 position of the thiosemicarbazone moiety. tandfonline.com Specifically, aryl-substituted compounds with methyl groups on the phenyl ring showed varied activity based on the substitution pattern. A para-substituted methyl group resulted in excellent leishmanicidal effect (IC50 = 0.44 ± 0.02 µg/mL), whereas an ortho-substituted one showed significant activity (IC50 = 1.78 ± 0.35 µg/mL), and a meta-substituted isomer had only moderate activity (IC50 = 52.66 ± 0.28 µg/mL). tandfonline.comtandfonline.com
Similarly, halogen substitution on the N4-phenyl ring of 5-nitroisatin-3-thiosemicarbazones demonstrated position-dependent activity. A para-bromo substituent conferred good antileishmanial activity (IC50 = 26.95 ± 0.08 µg/mL), while the ortho-bromo counterpart was moderately active (IC50 = 51.20 ± 0.27 µg/mL). tandfonline.comtandfonline.com A similar trend was observed with iodo-substituents, where the para-substituted compound was significantly more effective (IC50 = 25.93 ± 0.03 µg/mL) than the ortho-substituted one (IC50 = 63.89 ± 1.39 µg/mL). tandfonline.comtandfonline.com
Furthermore, the presence of a trifluoromethoxy group, a strong electron-attracting substituent, at position-5 of the isatin moiety has been shown to play an important role in inducing or enhancing the toxic potential of some synthesized compounds. nih.gov In studies on CDK2 inhibitors, modifications at positions 5 and 6 of the isatin ring were found to be more favorable for increasing binding affinity than those at position 7. nih.gov Specifically, a 5-nitroisatin derivative exhibited the highest binding affinity, attributed to the nitro group's oxygen atoms participating in interactions with key amino acid residues in the enzyme's active site. nih.gov
Table 1: Influence of Substituent Position on the Antileishmanial Activity of N4-Aryl-5-nitroisatin-3-thiosemicarbazones
N4-Aryl Substituent | Position | IC50 (µg/mL) | Reference |
---|---|---|---|
Methyl | ortho | 1.78 ± 0.35 | tandfonline.comtandfonline.com |
Methyl | meta | 52.66 ± 0.28 | tandfonline.comtandfonline.com |
Methyl | para | 0.44 ± 0.02 | tandfonline.comtandfonline.com |
Bromo | ortho | 51.20 ± 0.27 | tandfonline.comtandfonline.com |
Bromo | para | 26.95 ± 0.08 | tandfonline.comtandfonline.com |
Iodo | ortho | 63.89 ± 1.39 | tandfonline.comtandfonline.com |
Iodo | para | 25.93 ± 0.03 | tandfonline.comtandfonline.com |
Correlation of Physicochemical Parameters with Biological Activity
Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the physicochemical properties of a set of compounds with their biological activities. wikipedia.orgpharmacologymentor.com These models are instrumental in predicting the activity of new chemical entities. wikipedia.org The biological activity of a drug is influenced by various physicochemical parameters such as solubility, partition coefficient, and ionization. slideshare.net
For isatin derivatives, QSAR studies have revealed important correlations. For instance, increased lipophilicity and the presence of electron-withdrawing substituents at the 5 and 7-positions of the isatin ring, as well as at the para-position of an attached phenyl ring, were found to enhance cytotoxic activity. core.ac.uk This highlights the importance of the molecule's ability to cross cell membranes, which is often related to its lipophilicity.
In the context of this compound derivatives, ADMET (absorption, distribution, metabolism, excretion, toxicity) studies on certain 5-nitroisatin-based CDK2 inhibitors showed good oral absorption, membrane permeability, and bioavailability. nih.govresearchgate.net The development of robust QSAR models can aid in predicting the biological activity of novel compounds. nih.gov Such models are built by finding a quantitative relationship between the chemical structure and the biological activity of a series of compounds. chemmethod.commedcraveonline.com
The process involves calculating various molecular descriptors that represent the physicochemical properties of the molecules and then using statistical methods to find a correlation with their biological activity. chemmethod.com For example, a Pearson's correlation analysis can be used to find relationships between different physicochemical parameters. heraldopenaccess.us While specific QSAR studies focusing solely on this compound are not extensively detailed in the provided results, the principles derived from studies on closely related 5-nitroisatin and other substituted isatins are highly relevant. The electronic and hydrophobic properties are consistently shown to be key determinants of biological activity.
Design Strategies for Enhanced Bioactivity, Selectivity, and Reduced Toxicity
The design of novel this compound derivatives with improved therapeutic profiles involves strategic modifications to enhance bioactivity and selectivity while minimizing toxicity. A key approach is the structural modification of the isatin scaffold. tandfonline.com
One common strategy is the introduction of various substituents at different positions of the isatin ring. if-pan.krakow.pl For instance, N-alkylation of isatin derivatives can enhance solubility and bioactivity. The synthesis of Schiff bases and Mannich bases from isatin is another widely used method to generate derivatives with potential antimicrobial properties. researchgate.net The reaction of isatin with various amines and other reagents allows for the creation of a diverse library of compounds for biological screening.
In the development of CDK2 inhibitors, 5-nitroisatin was identified as a promising scaffold. nih.gov Further design strategies could involve the immobilization of these derivatives on nanocarriers, such as functionalized fullerenes, which may increase biological activity and reduce undesirable toxic effects. researchgate.netmdpi.com This approach aims to create targeted therapies that can control the release of the drug, potentially extending its action and minimizing side effects. mdpi.com
To reduce toxicity, a common strategy is to modify the structure to decrease non-specific interactions. While 5-nitroisatin derivatives can exhibit strong cytotoxicity, they may have lower selectivity due to the reactive nitro group. Therefore, a key design challenge is to balance reactivity and selectivity. This can involve the synthesis of multi-substituted isatin derivatives, for example, by adding halogens at different positions, which has been shown to result in higher inhibitory activity against certain cancer cells with lower toxicity toward normal cells. mdpi.com
The development of hybrid molecules, where the isatin core is combined with other pharmacologically active moieties, is another promising strategy. researchgate.net These structure-activity relationship insights serve as a foundation for designing and synthesizing new this compound derivatives with optimized therapeutic potential. tandfonline.com
Computational Chemistry and Molecular Modeling Applications in 6-nitroisatin Research
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For 6-nitroisatin and its derivatives, DFT calculations have been instrumental in understanding their fundamental molecular and electronic properties.
Optimization of Molecular Geometries and Conformational Analysis
The precise three-dimensional arrangement of atoms in a molecule is fundamental to its reactivity and interactions. DFT methods are widely employed to determine the most stable geometric structure (the ground state) by optimizing bond lengths, bond angles, and dihedral angles. Studies on this compound derivatives have utilized DFT, often with the B3LYP functional and various basis sets like 6-311++G(2d, 2p), to achieve optimized geometries. researchgate.netderpharmachemica.com For instance, the optimized structure of a this compound derivative was found to be planar with Cs symmetry, a finding supported by the calculated dihedral angles of approximately 0° (cis) and 180° (trans). derpharmachemica.com
Conformational analysis, the study of the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds, is also a key application of DFT. While the isatin core is relatively rigid, substituents can introduce conformational flexibility. Understanding the preferred conformations is crucial as it dictates how the molecule presents itself for interaction with biological targets. Low-temperature NMR analyses, in conjunction with DFT calculations, have been used to elucidate the conformations of related cyclic N-acyliminium ions, providing insights into their stereoselectivity. beilstein-journals.org
Table 1: Selected Optimized Geometrical Parameters for a this compound Derivative derpharmachemica.com
Parameter | Bond Length (Å) / Bond Angle (°) / Dihedral Angle (°) |
Bond Lengths | |
N28-O29 | 1.235 |
N28-O30 | 1.236 |
C25-C26 | 1.388 |
Bond Angles | |
C25N28O29 | 117.093 |
C25N28O30 | 116.025 |
C25C26C27 | 119.899 |
Dihedral Angles | |
N28C25C26C27 | 179.354 |
C25C26C27C22 | 0.056 |
Note: Atom numbering is based on the original research publication. |
Analysis of Electronic Distribution and Quantum Chemical Parameters
DFT calculations provide a wealth of information about the electronic properties of a molecule. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity and stability. uobaghdad.edu.iq
For derivatives of this compound, these parameters have been calculated in various media, including in a vacuum and in solvents like ethanol and DMSO. researchgate.netderpharmachemica.com The HOMO in one 5-nitroisatin derivative was found to be located on the 1,2,4-triazole moiety, suggesting these are the preferred sites for electrophilic attack. researchgate.net Conversely, the LUMO was distributed over the aromatic and isatin rings. researchgate.net The molecular electrostatic potential (MEP) map is another valuable tool derived from DFT, which visualizes the charge distribution and helps identify sites for nucleophilic and electrophilic attack. analis.com.my
Table 2: Quantum Chemical Parameters for a this compound Derivative in Different Media derpharmachemica.com
Medium | EHOMO (eV) | ELUMO (eV) | ΔELUMO-HOMO (eV) | Dipole Moment (μ) (Debye) |
Vacuum | -6.106 | -3.658 | 2.448 | 7.696 |
Ethanol | -6.634 | -3.418 | 3.216 | 10.370 |
DMSO | -6.650 | -3.415 | 3.235 | 10.470 |
H₂O | -6.658 | -3.413 | 3.245 | 10.517 |
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is pivotal in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
Ligand-Receptor Interaction Analysis
Molecular docking simulations provide detailed insights into the specific interactions between a ligand, such as a this compound derivative, and the amino acid residues within the binding site of a target protein. nih.gov These interactions can include hydrogen bonds, hydrophobic interactions, and pi-stacking, which are crucial for the stability of the ligand-receptor complex. hilarispublisher.com For example, docking studies of spiro derivatives of 5-nitroisatin with the human estrogen alpha receptor have been performed to analyze the contact interactions within the active binding sites. researchgate.netrdd.edu.iq Similarly, the interactions of coumarin derivatives, including 1-methyl-5-nitroisatin, with the allosteric binding site of caspase-7 have been investigated, highlighting favorable hydrogen bond and pi-stacking interactions. hilarispublisher.com
Prediction of Binding Affinities and Stability of Complexes
A key outcome of molecular docking is the prediction of the binding affinity, often expressed as a scoring function or binding energy (e.g., in kcal/mol), which estimates the strength of the interaction between the ligand and the receptor. tandfonline.com Lower binding energies generally indicate a more stable complex and a higher binding affinity. tandfonline.com Docking studies on Cu(II) and Zn(II) complexes of an isatin Schiff base with the Epidermal Growth Factor Receptor (EGFR) have reported binding energies ranging from -5.54 to -7.30 kcal/mol, indicating strong binding. tandfonline.com Computational methods are continuously being developed to improve the accuracy of these predictions. arxiv.orgnih.gov
Table 3: Predicted Binding Affinities of Isatin Derivatives with EGFR tandfonline.com
Compound | Binding Energy (kcal/mol) |
Ligand | -5.70 |
Complex 2 (Cu) | -7.30 |
Complex 3 (Zn) | -5.54 |
Note: "Ligand" refers to the isatin thiosemicarbazone Schiff base. |
Identification of Potential Biological Targets
Molecular docking is a powerful tool for identifying potential biological targets for a given compound through a process known as inverse virtual screening. unisa.it By docking a molecule like this compound or its derivatives against a library of known protein structures, researchers can hypothesize potential protein targets. unisa.it For instance, derivatives of 5-nitroisatin have been investigated as potential inhibitors of human thioredoxin reductase 1 (TrxR), with docking studies revealing interactions between the nitro group and specific amino acid residues of the enzyme. researchgate.net Other studies have targeted DNA gyrase and the human estrogen alpha receptor with 5-nitroisatin derivatives, demonstrating the broad applicability of molecular docking in identifying new therapeutic opportunities. researchgate.netrdd.edu.iqresearchgate.net
Computational chemistry and molecular modeling, particularly DFT calculations and molecular docking, have provided a deep and nuanced understanding of the chemical compound this compound and its derivatives. These computational approaches have been essential in characterizing its structural and electronic properties, predicting its interactions with biological macromolecules, and identifying potential therapeutic targets. The synergy between computational predictions and experimental validation continues to drive the exploration of this compound's potential in medicinal chemistry and materials science.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's laws of motion for a system of interacting particles, MD simulations provide a detailed view of molecular motion, conformational changes, and binding dynamics. nih.gov In drug discovery, this technique is crucial for understanding how a ligand (like a this compound derivative) interacts with its biological target, such as an enzyme or receptor, on an atomic level. nih.govuinjkt.ac.id
Research on nitroisatin derivatives utilizes MD simulations to validate the findings from molecular docking and to assess the stability of the ligand-receptor complex. researchgate.netdntb.gov.ua For instance, after docking a compound into the active site of a target protein, an MD simulation can be run for a specific duration (e.g., 120 nanoseconds) to observe the dynamic behavior of the complex. researchgate.net This analysis helps to confirm whether the compound remains stably bound within the active site, maintaining key interactions, or if it is unstable and likely to dissociate. researchgate.net These simulations provide critical information on the conformational stability and the essential ligand-receptor interaction patterns that are vital for a compound's inhibitory activity. researchgate.net
Studies on isatin-based compounds intended as kinase inhibitors, for example, have employed MD simulations to gain insights into their electronic structure and binding modes. researchgate.net The stability of a protein-ligand complex, as determined by MD simulations, is a key indicator of the potential efficacy of the compound. uinjkt.ac.id
In Silico Predictions for Drug-Likeness and Bioavailability Enhancement (e.g., Nanocarrier Immobilization)
In silico methods, meaning "performed on computer or via computer simulation," are extensively used to predict the pharmacokinetic properties of drug candidates. These predictions are often grouped under the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). nih.govajchem-a.com Evaluating these properties early in the drug discovery process is essential to filter out compounds that are likely to fail in later development stages due to poor bioavailability or undesirable side effects. ijrps.com
For nitroisatin derivatives, computational tools are used to predict their "drug-likeness," which assesses whether a compound possesses properties that would make it a likely orally active drug. ijrps.comresearchgate.net This often involves evaluating compliance with established guidelines like Lipinski's Rule of Five. ajchem-a.com Studies on 5-nitroisatin derivatives, which serve as a close proxy for this compound, have shown that these compounds generally exhibit good oral absorption, membrane permeability, and bioavailability based on ADMET analyses. sciprofiles.com The predicted solubility for these compounds was also found to be markedly better than reference molecules in some studies. researchgate.net
Bioavailability Enhancement via Nanocarrier Immobilization
A significant challenge in drug development is the poor solubility and bioavailability of many promising compounds. nih.gov One advanced strategy to overcome this is the immobilization of the drug onto nanocarriers. mdpi.comdrug-dev.com Computational studies have explored this approach for nitroisatin derivatives, providing a pathway to enhance their biological activity and reduce potential toxicity. researchgate.net
A notable area of research involves the use of functionalized C60 fullerene nanocarriers for the immobilization of 5-nitroisatin derivatives. researchgate.netmdpi.com In these computational experiments, flexible docking methods were employed to calculate the binding affinities between the drug molecules and a wide array of fifty different functionalized fullerenes. researchgate.netmdpi.com The goal was to identify nanocarriers that could form stable complexes with the drug, thereby potentially improving its delivery and bioavailability. mdpi.com
The research highlighted that the structure of the nanocarrier, particularly the type and position of chemical modifications on its surface, significantly influences the binding affinity. researchgate.netmdpi.com
Table 1: In Silico ADMET Predictions for Selected Nitroisatin Derivatives
This table represents the type of data generated in computational studies to predict the drug-like properties of compounds. The values are illustrative based on findings for related isatin derivatives.
Compound | Molecular Weight ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors | Predicted Oral Bioavailability |
Derivative A | < 500 | < 5 | < 5 | < 10 | Good |
Derivative B | < 500 | < 5 | < 5 | < 10 | Superior |
Derivative C | < 500 | < 5 | < 5 | < 10 | Good |
The computational analysis revealed that nanocarriers with symmetrically located substituents generally formed the most stable complexes with the highest binding affinity. researchgate.netmdpi.com For example, a complex involving a 5-nitroisatin derivative and a fullerene modified with tyrosinyl showed a nearly 21-fold increase in binding affinity compared to a reference nanocarrier. mdpi.com This enhanced interaction was attributed to strong stacking interactions between the aromatic systems of the drug and the fullerene surface. mdpi.com Such studies are crucial for selecting the most promising nanocarriers for further experimental development in creating targeted drug delivery systems. researchgate.netmdpi.com
Future Perspectives and Translational Research on 6-nitroisatin
Development of Novel 6-Nitroisatin Analogs with Optimized Therapeutic Profiles
The synthetic versatility of the isatin core allows for extensive chemical modifications, a strategy that researchers are actively employing to enhance the therapeutic properties of this compound. eurekaselect.com The goal is to create analogs with improved potency, selectivity, and pharmacokinetic profiles.
Current research has demonstrated that substitutions at various positions of the isatin ring can significantly influence biological activity. For instance, the addition of different functional groups to the nitrogen atom (N1 position) or the C5 and C7 positions of the aromatic ring can modulate the compound's cytotoxic effects. wright.edu The generation of hybrid molecules, such as spirooxindoles, thiosemicarbazones, and benzoylhydrazides, from a this compound (or the closely related 5-nitroisatin) core has led to the discovery of compounds with significant activity against various diseases. uobaghdad.edu.iqtandfonline.comacs.org
One prominent area of development is in anticancer research. Studies on spiro derivatives of 5-nitroisatin have identified compounds with significant cytotoxicity against breast cancer cell lines (MCF-7). uobaghdad.edu.iq Similarly, 5-nitroisatin-derived thiosemicarbazones have shown remarkable activity against the protozoan parasite Leishmania major, with some analogs exhibiting greater potency than the standard drug, pentamidine. tandfonline.comtandfonline.comnih.gov These findings underscore the importance of structure-activity relationship (SAR) studies, which provide a roadmap for designing more effective drugs. tandfonline.comkastamonu.edu.tr For example, research on antileishmanial 5-nitroisatin-3-thiosemicarbazones revealed that the position of substituents on an N-aryl ring dramatically impacts activity. tandfonline.comtandfonline.com
Table 1: Selected 5-Nitroisatin Analogs and their Biological Activity
Analog Type | Target/Disease | Key Findings (IC₅₀ Values) | Reference |
---|---|---|---|
N⁴-(p-tolyl)-5-nitroisatin-3-thiosemicarbazone | Antileishmanial (L. major) | 0.44 ± 0.02 µg/mL | tandfonline.com |
N⁴-(o-tolyl)-5-nitroisatin-3-thiosemicarbazone | Antileishmanial (L. major) | 1.78 ± 0.35 µg/mL | tandfonline.com |
Spiro-5-nitroisatin derivative (Compound 14) | Anticancer (MCF-7) | 39 µg/mL (after 48h) | uobaghdad.edu.iq |
5-Nitroisatin | Caspase-3 Inhibition | 0.50 µM | researchgate.net |
Future efforts will likely focus on creating extensive libraries of this compound derivatives to further probe these structure-activity relationships. eurekaselect.com The development of analogs that can overcome drug resistance in cancer and infectious diseases is a particularly critical avenue of investigation. researchgate.net
Exploration of New Therapeutic Targets and Biological Pathways
While much of the initial research on isatin derivatives centered on their anticancer properties, the scientific community is now exploring a much broader range of therapeutic applications for this compound analogs. wright.edumdpi.com This expansion is driven by the discovery that these compounds can interact with a diverse array of biological targets, thereby influencing multiple cellular pathways. ajprd.com
Enzyme Inhibition: A key mechanism of action for many isatin derivatives is enzyme inhibition. mdpi.com Specific analogs of this compound (and its 5-nitro isomer) have been identified as potent inhibitors of several key enzymes:
Caspases: 5-Nitroisatin is an effective inhibitor of caspase-3 and caspase-7, key executioner enzymes in the apoptotic pathway. wright.edunih.gov This suggests a direct mechanism for the pro-apoptotic effects observed in cancer cells and highlights its potential in therapies designed to modulate programmed cell death. nih.gov
Cyclin-Dependent Kinase 2 (CDK2): Derivatives of 5-nitroisatin combined with substituted benzoylhydrazides are being investigated as inhibitors of CDK2, an enzyme crucial for cell cycle regulation. researchgate.netmdpi.com Since overexpression of CDK2 is a hallmark of many cancers, these derivatives represent a promising strategy for developing new anticancer therapies. mdpi.com
Bacterial FtsZ: The bacterial cell division protein FtsZ, a prokaryotic homolog of tubulin, has emerged as a novel target for antibiotics. csic.es Isatin derivatives have shown potential as FtsZ inhibitors, disrupting bacterial cell division and offering a new mechanism to combat antibiotic-resistant pathogens like Staphylococcus aureus. researchgate.netmdpi.com
Urease: Certain 5-nitroisatin-thiocarbohydrazone Schiff bases have demonstrated significant urease inhibitory effects, which could be relevant for treating infections caused by urease-producing bacteria like Helicobacter pylori. kastamonu.edu.tr
New Disease Areas: The identification of these targets has opened up new therapeutic possibilities beyond cancer:
Infectious Diseases: The demonstrated activity against Leishmania major and various bacteria points to a significant potential for developing new antiprotozoal and antibacterial drugs. tandfonline.comresearchgate.net
Neurodegenerative Diseases: The ability of isatin compounds to act as acetylcholinesterase inhibitors suggests a potential role in managing symptoms of diseases like Alzheimer's. wright.edu
Future research will involve screening this compound analog libraries against a wider range of enzymes and receptors to uncover novel therapeutic targets. ajprd.com Understanding how these molecules interact with various biological pathways will be crucial for developing targeted and effective treatments for a multitude of diseases. mdpi.comontosight.ai
Collaborative Research Initiatives in Medicinal Chemistry, Biology, and Clinical Translation
The journey of a compound like this compound from a laboratory curiosity to a clinical therapeutic is complex and requires a multidisciplinary approach. ontosight.ai The successful translation of preclinical findings necessitates robust collaboration among experts in medicinal chemistry, biology, pharmacology, and clinical medicine.
Several models of collaborative research are proving effective in advancing drug discovery:
Academia-Industry Partnerships: These collaborations leverage the innovative research environment of universities with the drug development expertise and resources of pharmaceutical companies.
Interdisciplinary Research Centers: Institutions are increasingly forming research centers that bring together scientists from different fields. For example, the German Research Foundation (Deutsche Forschungsgemeinschaft, DFG) supports Collaborative Research Centres and Research Training Groups focused on areas like "Medicinal Chemistry of Selective GPCR Ligands" and "Catalysis at Liquid Interfaces," fostering the kind of environment needed for complex drug development. tandfonline.com
Computational and Experimental Synergy: Modern drug development often involves a close partnership between computational scientists and laboratory researchers. For instance, collaborative PhD programs may unite experts in AI and algorithms with medicinal chemistry labs to develop software tools that accelerate the identification and optimization of novel inhibitors through computational methods like molecular dynamics simulations. researchgate.net
These initiatives are essential for every stage of development, from the initial design and synthesis of novel this compound analogs to their biological evaluation and eventual clinical trials. ontosight.ai By integrating computational modeling, in vitro assays, and preclinical studies, these collaborative efforts can streamline the drug development pipeline, increasing the likelihood of translating the therapeutic promise of this compound into tangible clinical benefits.
Q & A
Q. How can researchers optimize reaction conditions for this compound-mediated catalysis while avoiding decomposition?
- Methodological Answer : Employ Design of Experiments (DoE) to test variables: temperature (20–80°C), solvent polarity (THF vs. DMF), and catalyst loading (1–5 mol%). Monitor reaction progress via in-situ FT-IR or Raman spectroscopy. Use Arrhenius plots to identify decomposition thresholds (e.g., >60°C in polar aprotic solvents) .
Q. What computational modeling approaches predict the biological activity of this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with antimicrobial activity. Molecular docking (AutoDock Vina) against target proteins (e.g., bacterial DNA gyrase) identifies binding affinities. Validate predictions with in vitro assays (MIC values) and SAR studies .
Data Contradiction Analysis
Q. How should researchers address discrepancies in the reported biological activity of this compound across studies?
- Methodological Answer : Discrepancies may stem from assay variability (e.g., broth microdilution vs. disk diffusion). Standardize protocols using CLSI guidelines. Perform meta-analysis of literature data, highlighting variables like cell line origin (ATCC vs. clinical isolates) and compound solubility. Use statistical tools (e.g., Cohen’s d) to quantify effect size differences .
Tables for Comparative Analysis
Parameter | Study A | Study B | Resolution Strategy |
---|---|---|---|
Melting Point (°C) | 248–250 | 251–253 | Cross-check DSC/TGA |
IC50 (Antimicrobial) | 12.5 µM | 45 µM | Replicate with standardized MIC |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.